molecular formula C18H21NO2 B8150586 (S)-ethyl 3-amino-3-(3'-methyl-[1,1'-biphenyl]-4-yl)propanoate

(S)-ethyl 3-amino-3-(3'-methyl-[1,1'-biphenyl]-4-yl)propanoate

Cat. No.: B8150586
M. Wt: 283.4 g/mol
InChI Key: QNDDXCRUVYJZMZ-KRWDZBQOSA-N
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Description

(S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound with a complex structure that includes an amino group, an ester group, and a biphenyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate typically involves several steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form a nitro group using reagents like potassium permanganate or nitric acid.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a building block in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the biphenyl moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate: The enantiomer of the compound, which may have different biological activities.

    3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoic acid: The non-esterified form of the compound.

    3-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate: A regioisomer with the methyl group in a different position.

Uniqueness

(S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate is unique due to its specific chiral configuration and the presence of both an amino group and an ester group, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[4-(3-methylphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-21-18(20)12-17(19)15-9-7-14(8-10-15)16-6-4-5-13(2)11-16/h4-11,17H,3,12,19H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDDXCRUVYJZMZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C2=CC=CC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC=CC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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